molecular formula C20H23FN4O3 B12243972 3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole

3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole

Cat. No.: B12243972
M. Wt: 386.4 g/mol
InChI Key: RLHHTIRUQQZQPL-UHFFFAOYSA-N
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Description

3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a cyclopentapyrrole ring, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole involves multiple steps, each requiring specific reagents and conditions The process typically begins with the preparation of the fluoropyrimidine intermediate, followed by the formation of the cyclopentapyrrole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can inhibit certain enzymes by mimicking natural substrates, thereby blocking their activity. Additionally, the compound’s unique structure allows it to bind to specific receptors or proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole lies in its combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23FN4O3

Molecular Weight

386.4 g/mol

IUPAC Name

[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone

InChI

InChI=1S/C20H23FN4O3/c21-14-8-22-19(23-9-14)27-12-20-7-3-4-13(20)10-25(11-20)18(26)17-15-5-1-2-6-16(15)24-28-17/h8-9,13H,1-7,10-12H2

InChI Key

RLHHTIRUQQZQPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)C(=O)N3CC4CCCC4(C3)COC5=NC=C(C=N5)F

Origin of Product

United States

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